Boc-D-Asp-OBzl
CAS No.: 92828-64-3
Cat. No.: VC21545141
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92828-64-3 |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | LDRWTKQWSXGSTM-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Boc-D-Asp(OBzl)-OH, formally known as N-Alpha-t-Boc-D-aspartic acid beta-benzyl ester, represents a protected form of D-aspartic acid. This compound is characterized by multiple identifying parameters as outlined in Table 1.1.
Identification Parameters
| Parameter | Value |
|---|---|
| Common Name | Boc-D-Aspartic acid 4-benzyl ester |
| Systematic Name | (R)-4-(benzyloxy)-2-(tert-butoxycarbonylamino)-4-oxobutanoic acid |
| CAS Numbers | 51186-58-4, 92828-64-3 |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| SMILES | N(C@HC(=O)O)C(=O)OC(C)(C)C |
| InChI | 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 |
The structure features three key components: the D-aspartic acid core, the Boc protecting group at the alpha-amino position, and the benzyl ester protecting group at the beta-carboxyl position. This configuration allows for selective reactivity of the alpha-carboxyl group in peptide synthesis while protecting the other functional groups .
Structural Characteristics
The compound contains multiple functional groups that contribute to its chemical behavior:
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The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group
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The free alpha-carboxyl group remains available for peptide bond formation
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The benzyl ester protects the side-chain carboxyl group of aspartic acid
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The D-configuration of the aspartic acid residue creates specific stereochemical properties
This structured arrangement makes Boc-D-Asp(OBzl)-OH particularly valuable for synthesizing peptides with defined stereochemistry and controlled reactivity .
Physical and Chemical Properties
Boc-D-Asp(OBzl)-OH exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research settings.
Physical Properties
The compound's physical characteristics are summarized in Table 2.1.
The powder form of Boc-D-Asp(OBzl)-OH facilitates its handling in laboratory settings, while its high boiling point ensures stability under typical reaction conditions used in peptide synthesis. The optical rotation confirms the D-configuration of the aspartic acid residue, which is critical for applications requiring specific stereochemistry .
Chemical Stability and Reactivity
Boc-D-Asp(OBzl)-OH exhibits chemical properties consistent with other Boc-protected amino acids. The Boc protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The benzyl ester group can be removed through catalytic hydrogenation, providing orthogonal deprotection strategies essential for complex peptide synthesis .
The compound displays good solubility in common organic solvents used in peptide synthesis, including dimethylformamide (DMF), making it suitable for both solution and solid-phase peptide synthesis methods . Its reactivity profile allows for selective coupling reactions at the alpha-carboxyl group while maintaining protection at other functional sites.
Synthesis and Preparation
Synthetic Approaches
Boc-D-Asp(OBzl)-OH is typically synthesized through a selective protection strategy starting from D-aspartic acid. The process involves sequential protection of the alpha-amino group with the Boc group and esterification of the beta-carboxyl group with benzyl alcohol. Literature reports include various synthetic routes, with notable mentions in research publications by Sato et al. (2008) and earlier work by Munekata, Shiba, and Kaneko (1973) .
The general synthetic pathway involves:
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Protection of the alpha-amino group using di-tert-butyl dicarbonate (Boc₂O)
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Selective esterification of the beta-carboxyl group using benzyl alcohol under appropriate catalytic conditions
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Purification steps to ensure high purity required for peptide synthesis applications
Raw Materials and Reaction Conditions
The synthesis typically requires the following starting materials:
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D-aspartic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Benzyl alcohol
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Appropriate coupling reagents and catalysts
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Solvents such as dioxane, tetrahydrofuran, or water mixtures
Reaction conditions are carefully controlled to ensure selectivity in the protection steps, with temperature typically maintained between 0°C and room temperature, and pH adjusted according to the specific reaction stage .
Applications in Peptide Synthesis
Role in Boc Chemistry
Boc-D-Asp(OBzl)-OH serves as a crucial building block in Boc chemistry-based peptide synthesis. In this approach, the tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, while the benzyl ester protects the side-chain carboxyl group of aspartic acid . This selective protection strategy is essential for controlling the direction of peptide bond formation.
In Boc solid-phase peptide synthesis, Boc-D-Asp(OBzl)-OH allows for the incorporation of D-aspartic acid residues with protected side chains. The Boc group can be selectively removed using trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to build the peptide chain, while the benzyl ester remains intact during these acidic deprotection steps .
Synthetic Utility in Complex Peptide Synthesis
Researchers have utilized Boc-D-Asp(OBzl)-OH in various coupling strategies to create complex peptides. It has been incorporated into peptides through mixed carbonic anhydride coupling methods and other standard peptide coupling approaches. Notable examples include:
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Condensation reactions with amines such as N-methylaniline to form intermediate anilides
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Coupling with o-phenylendiamine followed by cyclization to form benzimidazole heterocycles
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Integration into multi-step peptide synthesis, particularly in the development of compounds with potential opioid activity
These applications highlight the versatility of Boc-D-Asp(OBzl)-OH as a building block for diverse peptide structures with potential biological activities.
Research Applications
Pharmaceutical Development
Boc-D-Asp(OBzl)-OH has been extensively employed in the development of peptide-based pharmaceuticals. The D-configuration of aspartic acid often provides peptides with enhanced stability against enzymatic degradation, making it valuable for creating peptide drugs with improved pharmacokinetic properties .
Specific research applications include:
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Development of peptide-based drugs with improved specificity and efficacy compared to traditional small-molecule drugs
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Creation of peptide analogs that can serve as enzyme inhibitors or receptor modulators
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Design of peptides with enhanced stability for therapeutic applications
Applications in Specialized Research Fields
The compound has found applications in diverse research areas beyond basic peptide synthesis:
Opioid Receptor Research
Boc-D-Asp(OBzl)-OH has been utilized in the synthesis of compounds targeting opioid receptors. Studies have incorporated this derivative into peptide structures designed to interact with δ- and μ-opioid receptors, with some compounds showing high receptor selectivity . Table 5.1 presents examples of research findings involving compounds synthesized using Boc-D-Asp(OBzl)-OH derivatives.
| Compound | δ-Receptor Binding (Ki, nM) | μ-Receptor Binding (Ki, nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| H-Dmt-Tic-Asp-NH-Bzl | 0.054 ± 0.006 | 309.4 ± 24 | 5730 |
Cancer Therapy Research
Researchers have explored the potential of peptides containing D-aspartic acid in targeted cancer therapies. These peptide conjugates can deliver drugs directly to cancer cells, potentially minimizing side effects compared to traditional chemotherapy approaches .
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